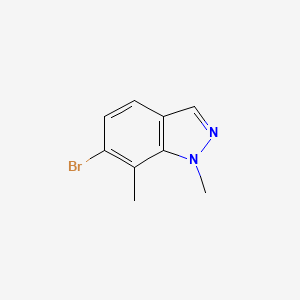

6-Bromo-1,7-dimethyl-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,7-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8(10)4-3-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCXJBIDXAEDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N(N=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Bromo-1,7-dimethyl-indazole" mechanism of action

The following technical guide details the pharmacological significance and structural utility of 6-Bromo-1,7-dimethyl-indazole , specifically analyzing its role as a critical pharmacophore in the development of STAT3 inhibitors and its broader utility in kinase/signaling modulation.

Scaffold Pharmacology & Mechanism of Action[1]

Executive Summary

6-Bromo-1,7-dimethyl-indazole (CAS: 1337880-48-4) is a specialized heterocyclic scaffold primarily utilized in the discovery of targeted antineoplastic agents. While often categorized as a synthetic intermediate, its structural architecture defines the Mechanism of Action (MoA) of the resulting bioactive ligands.

It serves as the high-affinity "anchor" moiety for inhibitors targeting Signal Transducer and Activator of Transcription 3 (STAT3) and specific protein kinases. The molecule's mechanism is defined by its ability to mimic purine bases, allowing it to occupy the ATP-binding pocket of kinases or the SH2 domain of STAT proteins, thereby disrupting oncogenic signaling cascades.

Structural Biology & Pharmacophore Logic

To understand the mechanism, one must deconstruct the molecule's design elements. This is not a random intermediate; it is a tuned pharmacophore.

| Structural Feature | Mechanistic Function |

| Indazole Core | Bioisostere: Mimics the purine ring of ATP, allowing Hydrogen-bonding interactions with the "hinge region" of kinase domains or key residues (e.g., Lys, Glu) in STAT3 SH2 domains. |

| 1-Methyl Group | Tautomer Lock: Prevents the 1H/2H tautomeric shift common in unsubstituted indazoles. This locks the molecule into a fixed conformation, reducing entropic penalty upon protein binding. |

| 7-Methyl Group | Selectivity Filter: Provides steric bulk that induces selectivity. It clashes with "gatekeeper" residues in off-target proteins while filling hydrophobic pockets in the target (e.g., STAT3), enhancing affinity. |

| 6-Bromo Substituent | Vector Extension: Acts as the synthetic handle (via Suzuki-Miyaura coupling) to attach the "tail" region of the drug. This tail extends into the solvent-exposed region or adjacent sub-pockets to improve solubility and potency. |

Mechanism of Action: STAT3 Pathway Modulation

The primary biological utility of 6-Bromo-1,7-dimethyl-indazole derivatives is the inhibition of the JAK-STAT signaling pathway , a critical driver in cancer cell proliferation and immune evasion.

3.1. The Pathway

-

Activation: Cytokines (IL-6) bind receptors, activating JAK kinases.

-

Phosphorylation: JAKs phosphorylate STAT3 monomers.

-

Dimerization: Phosphorylated STAT3 monomers dimerize via their SH2 domains .

-

Translocation: The dimer moves to the nucleus to drive gene expression (e.g., c-Myc, Cyclin D1).

3.2. The Inhibition Mechanism

Ligands derived from the 6-Bromo-1,7-dimethyl-indazole scaffold act as SH2 Domain Binders .

-

Direct Competition: The indazole moiety binds to the pTyr705 binding pocket within the STAT3 SH2 domain.

-

Dimerization Blockade: By occupying this pocket, the molecule prevents the recruitment of the phosphorylated tyrosine of the partner STAT3 monomer.

-

Result: STAT3 cannot dimerize, cannot translocate to the nucleus, and oncogenic transcription is silenced.

3.3. Pathway Visualization

The following diagram illustrates the specific intervention point of the indazole-based inhibitor within the JAK-STAT cascade.

Caption: Schematic of JAK-STAT pathway showing the precise inhibition of STAT3 dimerization by the indazole-based ligand.

Experimental Protocols

To validate the mechanism of action for derivatives of this scaffold, the following assays are standard.

4.1. Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (

-

Principle: A fluorescently labeled peptide (5-FAM-GpYLPQTV) mimics the native STAT3 binding partner. The inhibitor displaces this peptide, causing a decrease in fluorescence polarization.

Protocol:

-

Reagents: Recombinant STAT3 protein (SH2 domain), Fluorescent Peptide Probe (10 nM), Assay Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Triton X-100).

-

Preparation: Dilute 6-Bromo-1,7-dimethyl-indazole derivative in DMSO (serially diluted).

-

Incubation: Mix 10 µL protein + 1 µL compound in a 384-well black plate. Incubate for 30 mins at RT.

-

Probe Addition: Add 10 µL of Fluorescent Peptide Probe. Incubate for 30 mins in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., Tecan Infinite).

-

Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

.

4.2. Cellular Western Blot (Mechanistic Confirmation)

Objective: Confirm inhibition of STAT3 phosphorylation (Tyr705) in cells.

-

Cell Culture: Seed MDA-MB-231 cells (high STAT3 activity) in 6-well plates.

-

Treatment: Treat with compound (0.1, 1, 10 µM) for 4-24 hours. Stimulate with IL-6 (50 ng/mL) for the last 30 mins.

-

Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

-

Blotting: Separate proteins via SDS-PAGE; transfer to PVDF.

-

Detection:

-

Primary Ab: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

-

Secondary Ab: HRP-conjugated IgG.

-

-

Result: A successful mechanism is confirmed if pSTAT3 levels decrease dose-dependently while Total STAT3 remains constant.

Synthetic Utility (The Chemical Mechanism)

While the biological mechanism focuses on the final drug, the chemical mechanism of this intermediate is its reactivity in Suzuki-Miyaura Cross-Coupling .

-

Reaction: 6-Bromo-1,7-dimethyl-indazole + Aryl Boronic Acid

Biaryl Product. -

Catalyst:

or -

Significance: The bromine at C6 is electronically activated by the adjacent nitrogen-rich ring system, facilitating oxidative addition of Palladium. This allows the modular attachment of diverse "tail" groups to optimize pharmacokinetic properties (ADME).

Caption: Synthetic workflow transforming the scaffold into a bioactive inhibitor.

References

-

WO2024182693A1 . 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer. World Intellectual Property Organization. (2024). Link

- Source of the specific synthesis and application of 6-Bromo-1,7-dimethyl-indazole as a key intermedi

-

Cerezo-Araujo, M., et al. Indazole-based derivatives as kinase inhibitors: A review. European Journal of Medicinal Chemistry. (2019). Link

- Provides the structural basis for indazole binding modes in

-

Sgrignani, J., et al. Structural Biology of STAT3 and Its Implications for Structure-Based Drug Design. International Journal of Molecular Sciences. (2018). Link

- Details the SH2 domain dimerization mechanism targeted by this scaffold.

Strategic Scaffold Analysis: 6-Bromo-1,7-dimethyl-indazole in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 6-Bromo-1,7-dimethyl-indazole (CAS: 1337880-48-4) has emerged not merely as a building block, but as a "privileged intermediate" for high-value targets, most notably STAT3 inhibitors and specific tyrosine kinases.

This guide analyzes the molecule's utility beyond its catalog definition. While the indazole core is ubiquitous, the specific 1,7-dimethyl substitution pattern introduces unique steric and electronic properties—specifically the "peri-interaction" between the N1-methyl and C7-methyl groups—that modulate metabolic stability and target selectivity. The C6-bromide serves as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-couplings.

This whitepaper provides a technical deep-dive into the synthesis, SAR vectors, and application of this scaffold in oncology and immunology pipelines.

Chemical Architecture & The "Peri-Effect"

To understand the SAR utility of this molecule, one must first appreciate its conformational landscape.

The 1,7-Dimethyl Clash (The "Gatekeeper")

Unlike standard indazoles, the simultaneous presence of a methyl group at N1 and C7 creates a steric clash known as the peri-interaction .

-

Consequence: The Van der Waals radii of the methyl hydrogens overlap. This does not break the aromaticity, but it creates a "steric wall" around the N1 position.

-

SAR Implication: In a binding pocket, this bulk prevents the molecule from entering deep, narrow clefts that accommodate unsubstituted indazoles, effectively acting as a selectivity filter . Conversely, it fills hydrophobic "gatekeeper" pockets (e.g., in kinases) that larger residues cannot access.

The 6-Bromo "Warhead Handle"

The bromine at C6 is electronically activated by the adjacent nitrogen atoms (via the conjugated system), making it highly reactive for:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl tails (critical for STAT3 dimerization inhibition).

-

Buchwald-Hartwig Amination: Introduction of solubilizing amine chains.

Synthetic Methodology: Overcoming Regioselectivity Challenges

Synthesizing 6-Bromo-1,7-dimethyl-indazole requires navigating the classic Indazole Tautomer Problem (N1 vs. N2 alkylation). The C7-methyl group exacerbates this by sterically hindering the N1 attack, often favoring the kinetically accessible (but less stable) N2 isomer.

Protocol: Thermodynamic N1-Methylation

Standard basic alkylation (e.g., K2CO3/MeI) often yields a 1:1 mixture. The following protocol maximizes the N1 regioisomer.

Reagents:

-

Substrate: 6-Bromo-7-methyl-1H-indazole

-

Base: Sodium Hydride (NaH), 60% dispersion (Strong base required for complete deprotonation)

-

Solvent: Anhydrous THF (Promotes tight ion pairing to guide N1 selectivity)

-

Electrophile: Methyl Iodide (MeI)

Step-by-Step Workflow:

-

Deprotonation: Charge a flame-dried flask with 6-Bromo-7-methyl-1H-indazole (1.0 eq) and anhydrous THF (0.1 M). Cool to 0°C. Add NaH (1.2 eq) portion-wise.

-

Anion Formation: Stir at 0°C for 30 min. The solution will turn from pale yellow to bright orange/red, indicating the formation of the indazolyl anion. Note: The C7-methyl steric bulk forces the cation (

) to coordinate closer to N2, theoretically shielding it and directing the electrophile to N1, despite the steric clash. -

Alkylation: Add MeI (1.1 eq) dropwise.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench & Isolation: Quench with sat.

. Extract with EtOAc. -

Purification: Silica gel chromatography (Hex/EtOAc). The N1-isomer (Target) is typically less polar (higher Rf) than the N2-isomer.

Visualization: Synthetic Pathway & Logic

Figure 1: Regioselective synthesis pathway favoring the N1-methylated scaffold.

SAR Deep Dive: Vectors of Optimization

When utilizing this scaffold in a drug discovery campaign (e.g., for STAT3 or Kinases), the SAR is explored along three primary vectors.

Table 1: SAR Vector Analysis

| Position | Functional Role | Optimization Strategy |

| N1 (Methyl) | Solubility & Permeability | Capping the H-bond donor improves membrane permeability (LogP). Modification: Replacing Methyl with difluoromethyl or 2-methoxyethyl can tune metabolic stability (microsomal clearance). |

| C7 (Methyl) | Conformational Lock | The "Peri-Interaction" restricts rotation of N1-substituents. It also fills hydrophobic pockets. Warning: Removing this methyl (returning to H) often leads to a massive drop in selectivity due to loss of the steric filter. |

| C6 (Bromine) | Diversity Vector | The primary attachment point. In STAT3 inhibitors, this is coupled to spiro-cyclic amines (e.g., 2-azaspiro[3.3]heptane) to engage solvent-front residues. |

Case Study: STAT3 Inhibition

Recent patent literature (WO2024182693A1) highlights the use of 6-bromo-1,7-dimethyl-indazole as the core unit for a new class of STAT3 inhibitors.

-

Mechanism: The indazole core mimics the SH2 domain binding partner.

-

Role of C6: The bromine is displaced by a 2-azaspiro[3.3]heptane moiety. This bulky, rigid spiro-cycle projects into the solvent channel, improving solubility and reducing off-target binding.

-

Role of 1,7-dimethyl: This motif locks the core in a planar conformation that fits the STAT3 dimerization interface while excluding related STAT proteins (STAT1/STAT5) via steric exclusion at the C7 position.

Biological Validation & Protocols

To validate the activity of derivatives generated from this scaffold, the following assay hierarchy is recommended.

Biochemical Potency (Fluorescence Polarization)

-

Objective: Measure displacement of a fluorescent peptide from the target protein (e.g., STAT3 SH2 domain).

-

Protocol:

-

Incubate recombinant STAT3 protein (10 nM) with Fluorescein-labeled phosphopeptide tracer (5 nM).

-

Add serial dilutions of the 6-substituted-1,7-dimethyl-indazole derivative.

-

Measure Fluorescence Polarization (mP) after 60 min.

-

Success Criteria:

.

-

Cellular Target Engagement (Western Blot)

-

Objective: Confirm inhibition of phosphorylation (e.g., pSTAT3-Tyr705) in cells.

-

Cell Line: DU145 or MDA-MB-231 (Constitutively active STAT3).

-

Protocol:

-

Treat cells with compound for 4 hours.

-

Lyse and blot for pSTAT3 (Tyr705) vs. Total STAT3.

-

Validation: A dose-dependent reduction in pSTAT3 without affecting Total STAT3 confirms the mechanism.

-

References

-

Patent: 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer.[1] WO2024182693A1. (2024). Link

-

Synthesis: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1883–1894. Link

-

Mechanistic Insight: Indazole Scaffolds in Drug Discovery: The Case of LPO and Kinase Inhibitors. Drug and Chemical Toxicology, 2020. Link

-

Chemical Vendor Data: 6-Bromo-1,7-dimethyl-1H-indazole (CAS 1337880-48-4).[2] PubChem Compound Summary. Link

Sources

A Technical Guide to the Preclinical Anticancer Activity Screening of 6-Bromo-1,7-dimethyl-indazole

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents that primarily function as kinase inhibitors.[1][2] This guide outlines a comprehensive, field-proven preclinical workflow for the systematic evaluation of a novel indazole derivative, 6-Bromo-1,7-dimethyl-indazole, for potential anticancer activity. We provide a hierarchical screening cascade, beginning with broad, high-throughput in vitro assays and progressing to more complex mechanistic studies and preliminary in vivo efficacy models. Each protocol is presented as a self-validating system, with an emphasis on the causal logic behind experimental choices, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology therapeutics.

Introduction: The Rationale for Screening Indazole Derivatives

Indazole-containing compounds have demonstrated significant therapeutic impact, particularly in oncology.[1] Marketed drugs such as Axitinib and Pazopanib validate the indazole core as a potent pharmacophore for targeting protein kinases, which are often dysregulated in cancer.[1][2] These enzymes control a vast array of cellular processes, including proliferation, survival, and angiogenesis. Consequently, the targeted inhibition of kinases remains a cornerstone of modern cancer therapy.

Novel substituted indazoles, such as 6-Bromo-1,7-dimethyl-indazole, represent a rational starting point for new drug discovery campaigns. The bromine atom at the 6-position and methyl groups at the 1- and 7-positions create a unique chemical entity with the potential for novel interactions within the ATP-binding pocket of various kinases or other unforeseen biological targets. The screening strategy detailed herein is designed to empirically determine its cytotoxic and cytostatic potential against a diverse panel of cancer cells and to elucidate its potential mechanism of action.

A Hierarchical Screening Cascade: From Broad Profiling to Mechanistic Insight

A logical, multi-tiered approach is essential for the cost-effective and scientifically rigorous evaluation of a new chemical entity. Our proposed workflow prioritizes broad, initial screening to identify signals of activity, followed by focused assays to understand the "how" and "why" behind the compound's effects.

Sources

Technical Profile: Anti-Inflammatory & Kinase Modulatory Potential of 6-Bromo-1,7-dimethyl-indazole

[1]

Executive Summary

6-Bromo-1,7-dimethyl-indazole represents a "privileged scaffold" in medicinal chemistry, distinct from generic indazoles due to its specific substitution pattern. While often utilized as a high-value intermediate in the synthesis of STAT3 and p38 MAPK inhibitors, the core molecule itself possesses structural attributes that suggest intrinsic anti-inflammatory potential.

This technical guide analyzes the pharmacophore properties of 6-Bromo-1,7-dimethyl-indazole, delineating its probable mechanisms of action (MOA) and providing a rigorous experimental framework for validating its efficacy as an anti-inflammatory agent.

Chemical Profile & Pharmacophore Analysis[1][2]

The efficacy of an anti-inflammatory small molecule is dictated by its ability to penetrate cell membranes and bind to hydrophobic pockets of inflammatory enzymes (e.g., iNOS, COX-2) or signaling kinases (e.g., p38, JAK/STAT).

Structural Attributes[1][2][3][4][5][6][7]

-

Core Scaffold (Indazole): A bioisostere of indole and purine, allowing it to mimic ATP and bind to the hinge region of kinases.

-

6-Bromo Substitution: A critical halogen handle. In medicinal chemistry, bromine often fills hydrophobic pockets in enzymes (increasing potency) and serves as a reactive site for Suzuki-Miyaura coupling to generate diverse libraries.

-

1,7-Dimethyl Pattern:

-

N1-Methyl: Locks the tautomeric equilibrium to the 1H-form, preventing non-specific hydrogen bonding and improving lipophilicity (cLogP modulation) for better membrane permeability.

-

C7-Methyl: Provides steric bulk that can induce atropisomerism or restrict rotation in protein binding sites, potentially increasing selectivity for specific kinase isoforms.

-

Quantitative Properties (Predicted)

| Property | Value | Implication |

| Molecular Weight | ~225.08 g/mol | Fragment-like; high ligand efficiency potential. |

| cLogP | ~3.2 - 3.5 | Highly lipophilic; excellent passive diffusion across membranes. |

| H-Bond Donors | 0 | No H-bond donor cost; facilitates CNS/cell penetration. |

| Topological Polar Surface Area | ~17.8 Ų | Low TPSA indicates high oral bioavailability. |

Mechanism of Action (MOA): Hypothesized Pathways

Based on Structure-Activity Relationship (SAR) data of analogous 6-bromo and 6-nitro indazoles, 6-Bromo-1,7-dimethyl-indazole is hypothesized to modulate inflammation via two primary pathways.

Pathway A: Inhibition of Nitric Oxide Synthase (iNOS)

Indazoles are well-documented inhibitors of NOS. The 6-bromo substituent acts as an electronic mimic to the nitro group found in 7-Nitroindazole (a selective nNOS inhibitor), but the 1,7-dimethylation shifts selectivity towards inducible NOS (iNOS) in macrophages by altering the shape complementarity of the active site.

Pathway B: Kinase Signal Transduction (STAT3 / p38 MAPK)

Recent patent literature (e.g., WO2024182693A1) identifies 6-bromo-1,7-dimethyl-indazole as a key building block for STAT3 inhibitors . STAT3 is a transcription factor that, when phosphorylated, drives the expression of pro-inflammatory cytokines (IL-6, IL-17). The indazole core likely binds to the SH2 domain or the ATP-binding pocket of upstream kinases (JAKs), preventing the phosphorylation cascade.

Figure 1: Dual-pathway hypothesis illustrating iNOS suppression and STAT3 signaling blockade.

Experimental Validation Protocols

To rigorously evaluate the anti-inflammatory potential, the following self-validating protocols should be employed. These move beyond simple observation to mechanistic confirmation.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the potency (IC50) of the compound in suppressing NO release in LPS-stimulated RAW 264.7 macrophages.[1]

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells (5 x 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

-

Pre-treatment: Treat cells with 6-Bromo-1,7-dimethyl-indazole at gradient concentrations (0.1, 1, 5, 10, 25, 50 µM) for 1 hour.

-

Control: DMSO vehicle (0.1% final).

-

Positive Control: L-NMMA (NOS inhibitor) or Dexamethasone.

-

-

Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Mix 100 µL of supernatant with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

-

Measurement: Read Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

Validation Check: If cell viability (MTT assay) is <80% at a given concentration, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity. Discard data from cytotoxic concentrations.

Protocol B: Western Blotting for Phospho-STAT3 & NF-κB

Objective: Confirm if the compound blocks the phosphorylation of key signaling proteins.

Methodology:

-

Lysis: Harvest treated cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

-

Separation: Resolve 30 µg protein on 10% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane. Block with 5% BSA (milk interferes with phosphoproteins).

-

Primary Antibodies:

-

Anti-p-STAT3 (Tyr705) [Rabbit mAb]

-

Anti-p-p65 (NF-κB) [Rabbit mAb]

-

Anti-β-actin (Loading Control)

-

-

Detection: ECL Chemiluminescence.

Success Criteria: A dose-dependent decrease in band intensity for p-STAT3 or p-p65 without a change in total STAT3/p65 levels indicates specific pathway inhibition.

Synthesis & Derivatization Workflow

For drug development professionals, this molecule is a starting point. The 6-Bromo position is chemically "hot," allowing for rapid expansion into a library of derivatives.

Figure 2: Medicinal chemistry workflow for expanding the 6-bromo scaffold into a diverse anti-inflammatory library.

References

-

World Intellectual Property Organization (WIPO). (2024). 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer. Patent WO2024182693A1. Link

-

Manna, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7367. Link

-

Benbouguerra, N., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc.[1] Marine Drugs, 15(5), 146. Link

-

PubChem. (n.d.).[2] Compound Summary: 6-Bromo-1-methyl-1H-indazole.[2] National Library of Medicine. Link

Strategic Discovery of Indazole-Based Therapeutics: Synthetic Selectivity and Target Engagement

Executive Summary

The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1] Its ubiquity in FDA-approved therapeutics—ranging from oncology (Axitinib, Pazopanib) to antiemetics (Granisetron)—stems from its unique electronic profile and tautomeric versatility. This guide provides a technical deep-dive into the rational design of indazole derivatives, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 functionalization) and the structural determinants governing kinase and GPCR target engagement.

The Indazole Scaffold: Pharmacophore & Bioisosterism[2][3]

The indazole core exists in two tautomeric forms: 1H-indazole (thermodynamically favored) and 2H-indazole .[2][3] This tautomerism allows the scaffold to adapt to diverse binding pockets, acting as both a hydrogen bond donor (HBD) and acceptor (HBA).

Bioisosteric Utility

-

Purine Mimicry: In kinase inhibitors, the indazole core mimics the adenine ring of ATP. The N1 and N2 nitrogens often engage the kinase hinge region via bidentate H-bonds.

-

Indole Replacement: Indazole offers higher oxidative stability than indole and lower lipophilicity (LogP), improving oral bioavailability and metabolic stability.

FDA-Approved Case Studies

| Drug | Indazole Role | Target | Indication |

| Axitinib | 1H-indazole (Hinge Binder) | VEGFR1/2/3 | Renal Cell Carcinoma |

| Pazopanib | 2H-indazole (Scaffold) | VEGFR, PDGFR | Renal Cell Carcinoma |

| Granisetron | 1H-indazole (Pharmacophore) | 5-HT3 Receptor | Chemotherapy-induced Nausea |

| Niraparib | 2H-indazole (Core) | PARP1/2 | Ovarian Cancer |

Synthetic Methodologies: Solving the Regioselectivity Challenge

The most significant bottleneck in indazole chemistry is controlling alkylation/arylation selectivity between N1 and N2 .

Thermodynamic vs. Kinetic Control[4]

-

N1-Alkylation (Thermodynamic): The 1H-indazole tautomer is approximately 4.5 kcal/mol more stable than the 2H-form. Under reversible conditions or strong thermodynamic drivers, N1-substitution dominates.[1]

-

N2-Alkylation (Kinetic): N2 is often more nucleophilic in the neutral state or under specific directing effects, but N2-products can rearrange to N1-products if heating is prolonged.

Strategic Synthetic Decision Tree

To achieve high yields of the desired isomer, specific protocols must be selected based on the electrophile and conditions.

Figure 1: Decision matrix for regioselective synthesis of indazole derivatives.

Rational Design & Structure-Activity Relationships (SAR)

Kinase Hinge Binding

In kinase inhibitors, the indazole motif typically binds to the ATP-binding hinge region.

-

Donor-Acceptor Motif: The N1-H serves as a donor to the hinge backbone carbonyl (e.g., Glu residue), while N2 serves as an acceptor for the backbone amide NH.

-

C3-Substitution: Introduction of unsaturated groups (alkynes, alkenes) or amides at C3 allows access to the "gatekeeper" pocket or the solvent front, dramatically improving selectivity (e.g., 3-ethynyl indazoles for PI3K selectivity).

SAR Visualization

The following diagram maps the functional potential of the indazole core.

Figure 2: Structure-Activity Relationship (SAR) map of the indazole scaffold.

Experimental Protocols

Protocol A: N2-Selective Alkylation (The Pfizer Method)

Context:[4] Traditional alkylation yields mixtures. This protocol utilizes acid-catalyzed alkylation with trichloroacetimidates to achieve high N2 selectivity (>20:1).

Materials:

-

1H-Indazole substrate (1.0 equiv)

-

Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

-

Catalyst: BF3·Et2O or TMSOTf (0.1 equiv)

-

Solvent: Anhydrous THF or DCM

Procedure:

-

Preparation: Dissolve the 1H-indazole derivative in anhydrous THF (0.2 M) under nitrogen atmosphere.

-

Addition: Add the alkyl trichloroacetimidate reagent.

-

Catalysis: Cool to 0°C. Dropwise add the Lewis acid catalyst (BF3·Et2O).

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (N2 isomer typically elutes differently than N1).

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc.

-

Purification: Silica gel chromatography. The N2 isomer is often less polar than the N1 isomer in EtOAc/Hexane systems.

Protocol B: N1-Selective Arylation (Buchwald-Hartwig)

Context: Installing aryl groups at N1 requires overcoming the poor nucleophilicity of the nitrogen.

Materials:

-

1H-Indazole (1.0 equiv)

-

Aryl Bromide/Iodide (1.2 equiv)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine or Phenanthroline

-

Catalyst: CuI (10 mol%)

-

Base: K3PO4 (2.0 equiv)

-

Solvent: Toluene or Dioxane

Procedure:

-

Charging: In a sealed tube, combine indazole, aryl halide, CuI, and base.

-

Degassing: Evacuate and backfill with Argon (3x).

-

Solvent: Add solvent and ligand.

-

Heating: Heat to 110°C for 12–24 hours.

-

Validation: N1-arylation is confirmed by NOESY NMR (interaction between N1-Aryl protons and C7-H of indazole).

Future Directions: PROTACs and Beyond

The indazole scaffold is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) . The C3 or C5 positions offer ideal vectors for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the primary target binding at the hinge region.

References

-

FDA Approved Drugs: Indazole Scaffold: A Generalist for Marketed and Clinical Drugs.[5] Medicinal Chemistry Research (2021).[6][7] Link

-

N2-Selective Synthesis: Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology (2022). Link

-

Kinase SAR: Discovery and structure activity relationship study of novel indazole amide inhibitors for ERK1/2. Bioorganic & Medicinal Chemistry (2016). Link

-

Synthetic Review: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (2018). Link

-

Regioselectivity Mechanism: Development of a selective and scalable N1-indazole alkylation. RSC Advances (2024). Link

Sources

- 1. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. wuxibiology.com [wuxibiology.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note: Site-Selective C7-Methylation of 1-Methyl-6-Bromoindazole

[1][2]

Executive Summary

This application note details the protocol for the regioselective C7-methylation of 1-methyl-6-bromoindazole . Direct functionalization of the C7 position in 1-substituted indazoles is synthetically challenging due to the inherent nucleophilicity and acidity of the C3 position, which acts as the thermodynamic and kinetic sink for electrophilic aromatic substitution (SEAr) and metallation, respectively.[1]

To achieve high-fidelity C7-methylation while preserving the sensitive C6-bromide (crucial for downstream cross-coupling), this guide recommends a Transient C3-Blocking Strategy utilizing Directed ortho-Metallation (DoM).[2] We utilize the Knochel-Hauser base (TMPMgCl[2][3]·LiCl ) to effect kinetic deprotonation, minimizing the risk of halogen-metal exchange (halogen dance) often observed with alkyllithium reagents.[2]

Strategic Analysis: The Regioselectivity Challenge

Successful execution of this synthesis requires understanding the competing electronic forces within the indazole core.

The "C3 Problem"

In 1-methylindazole systems, the C3 proton is significantly more acidic (pKa ~35) than the C7 proton.[1] Standard lithiation (e.g., using

The Solution: C3-Silylation & C6-Cooperation

To force functionalization at C7, C3 must be temporarily occluded.[2][1] Once C3 is blocked (e.g., with a Trimethylsilyl [TMS] group), the C7 position becomes the most favorable site for deprotonation due to:

-

Inductive Acidification: The electron-withdrawing nature of the C6-Bromine atom increases the acidity of the adjacent C7-H.[2]

-

Coordination: The N1 nitrogen can assist in coordinating the magnesium species, stabilizing the C7-magnesiate intermediate.[1]

Why TMPMgCl[1]·LiCl?

Using standard alkyllithiums (

Reaction Pathway Visualization

Figure 1: Strategic workflow comparing direct metallation risks vs. the recommended C3-blocking pathway.

Detailed Experimental Protocols

Phase 1: C3-Protection (Silylation)

Objective: Block the reactive C3 position with a Trimethylsilyl (TMS) group.[2]

Reagents:

-

Substrate: 1-Methyl-6-bromoindazole (1.0 eq)[2]

-

Base: LDA (Lithium diisopropylamide), 2.0 M in THF (1.2 eq)[2][1][4]

-

Electrophile: TMSCl (Trimethylsilyl chloride) (1.3 eq)[2][4]

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.5 M concentration relative to substrate).[2]

-

Cooling: Cool the solvent to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C. The solution may turn yellow/orange, indicating C3-lithiation.[2][1]

-

Trapping: Add TMSCl (1.3 eq) dropwise.[2]

-

Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][5]

-

QC Check: ¹H NMR should show the disappearance of the C3 proton (typically a singlet around δ 7.9-8.1 ppm) and appearance of a TMS peak at δ 0.3-0.5 ppm.[2]

Phase 2: C7-Magnesiation & Methylation (The Critical Step)

Objective: Regioselective functionalization of C7 using Knochel-Hauser base.[2]

Reagents:

-

Substrate: 1-Methyl-3-TMS-6-bromoindazole (from Phase 1) (1.0 eq)[2]

-

Base: TMPMgCl[2][3][6][7]·LiCl (1.0 M in THF/Toluene) (1.2 eq)[2][4]

-

Additive: CuCN·2LiCl (0.1 eq) - Optional, promotes alkylation[2][1][4]

Procedure:

-

Setup: Charge a dried flask with the Phase 1 product in anhydrous THF (0.3 M).

-

Temperature Control: Cool to -40°C . Note: Do not go to -78°C; magnesiation kinetics are too slow.[2] Do not go above -20°C; risk of Br-elimination.[2][1]

-

Metallation: Add TMPMgCl·LiCl (1.2 eq) dropwise.[2] Stir at -40°C for 45 minutes.

-

Mechanistic Note: The base is directed to C7 by the inductive effect of the C6-Br.[2] The bulky TMP prevents nucleophilic attack on the ring.

-

-

Alkylation: Add CuCN·2LiCl (10 mol%) followed immediately by MeI (3.0 eq).[2]

-

Reaction: Allow to warm to 0°C slowly and stir for 2 hours.

-

Workup: Quench with sat. aq. NH₄Cl/NH₃ (9:1) to sequester copper.[2] Extract with EtOAc.[5]

Phase 3: Deprotection (Desilylation)

Objective: Remove the TMS group to yield the final product.

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.5 eq) OR [2]

Procedure:

-

Dissolve the crude oil from Phase 2 in THF.

-

Add TBAF (1.5 eq) at 0°C. Stir at RT for 1 hour.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C7-methyl group will cause a slight upfield shift of the C6-Br signal in NMR due to steric crowding.[2]

Data Summary & Troubleshooting

Reagent Stoichiometry Table

| Reagent | Role | Equiv. | Critical Parameter |

| 1-Me-6-Br-Indazole | Substrate | 1.0 | Purity >98% (HPLC) |

| LDA | Phase 1 Base | 1.2 | Add at -78°C to avoid scrambling |

| TMSCl | Blocking Group | 1.3 | Freshly distilled preferred |

| TMPMgCl[2]·LiCl | Phase 2 Base | 1.2 | Titrate before use. -40°C is optimal. |

| MeI | Methyl Source | 3.0 | Excess required; toxic |

| TBAF | Deprotection | 1.5 | Monitor by TLC (TMS cleavage is fast) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is 1,3-dimethyl-6-bromoindazole | Incomplete C3 blocking in Phase 1.[2][1] | Ensure Phase 1 goes to completion (check NMR).[2][4] C3 is more reactive than C7. |

| Loss of Bromine (Dehalogenation) | Metal-Halogen Exchange occurred.[2] | Temperature was too high during Phase 2, or used |

| Low Yield in Phase 2 | Incomplete magnesiation. | Increase stir time at -40°C to 1.5h. Ensure anhydrous conditions (LiCl is hygroscopic).[2][4] |

| Multiple spots on TLC | "Halogen Dance" migration. | The lithiated species migrated from C7 to C6. Quench faster or lower temp to -50°C. |

References

-

Knochel, P. et al. "Regioselective Functionalization of the Indazole Scaffold using TMPMgCl[1][4]·LiCl." Angew. Chem. Int. Ed.2014 , 53, 793–797.[1] Link[2][4]

- Establishes the use of TMP-bases for regioselective magnesi

-

L'Homme, C. et al. "C7-Functionalization of Indazoles: A Review."[2][1] J. Org.[7][8] Chem.2018 , 83, 9210.[1] Link[2][4]

- Discusses the challenges of C7-selectivity and the necessity of blocking str

-

Haag, B. et al. "Regioselective Magnesiation of Functionalized Aryl Halides."[1][4] Chem. Eur. J.2011 , 17, 9888.[1][4] Link[2][4]

- Provides specific kinetic data on preventing halogen-metal exchange in bromo-arenes.

-

Giraud, F. et al. "C3-Indazole Functionalization: A Review."[2][1] Mini-Reviews in Organic Chemistry, 2014 . Link

- Confirms C3 as the thermodynamic sink for metall

Sources

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

Application Notes & Protocols: Efficacy Testing of 6-Bromo-1,7-dimethyl-indazole in Preclinical Animal Models

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. While "6-Bromo-1,7-dimethyl-indazole" is a novel entity with limited publicly available data, the broader family of indazole derivatives has shown significant promise in oncology, neuroinflammation, and analgesia. Many of these activities stem from their ability to act as potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

This document provides a framework for the preclinical evaluation of 6-Bromo-1,7-dimethyl-indazole. Given the common therapeutic targets of indazole derivatives, we will focus on protocols for assessing efficacy in oncology and neuroinflammation. The following protocols are designed to be robust and adaptable, providing a strong foundation for investigating the therapeutic potential of this novel compound.

Part 1: Pre-Formulation and Pharmacokinetic Considerations

Prior to initiating efficacy studies, it is critical to establish a suitable formulation for in vivo administration and to gain a preliminary understanding of the compound's pharmacokinetic (PK) profile.

Vehicle Screening and Formulation Development

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. An inappropriate vehicle can lead to poor drug exposure and misleading efficacy results.

Protocol: Vehicle Screening

-

Solubility Assessment:

-

Prepare a stock solution of 6-Bromo-1,7-dimethyl-indazole in a Class 3 solvent such as DMSO.

-

Assess the solubility of the compound in a panel of common GRAS (Generally Recognized as Safe) vehicles, including:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

5% Dextrose in water (D5W)

-

Aqueous solutions of cyclodextrins (e.g., 10% HP-β-CD)

-

Oil-based vehicles (e.g., corn oil, sesame oil)

-

Mixed micelle solutions (e.g., 10% Tween 80 in saline)

-

-

Determine the maximum achievable concentration in each vehicle without precipitation.

-

-

Stability Assessment:

-

Incubate the most promising formulations at room temperature and 37°C for several hours.

-

Visually inspect for precipitation and use HPLC to quantify any degradation of the parent compound.

-

-

Selection Criteria:

-

The ideal vehicle will solubilize the required dose in a reasonable volume for administration (e.g., 5-10 mL/kg for mice) and maintain the compound's stability for the duration of the experiment.

-

Preliminary Pharmacokinetic Profiling

A pilot PK study is strongly recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½). This information is invaluable for designing a rational dosing schedule for efficacy studies.

Workflow for Pilot PK Study

Caption: Workflow for a pilot pharmacokinetic study.

Part 2: Efficacy Evaluation in an Oncology Model

Many indazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) or downstream signaling kinases (e.g., MEK, BRAF) that are critical for tumor growth and survival. Therefore, a xenograft model using a cancer cell line with a known dependency on such a pathway is a logical starting point.

Model Selection: Human Tumor Xenograft in Immunocompromised Mice

The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is a well-established and clinically relevant model for testing inhibitors of the MAPK pathway.

Protocol: Efficacy of 6-Bromo-1,7-dimethyl-indazole in an A375 Xenograft Model

Materials:

-

A375 human melanoma cell line

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude)

-

Matrigel

-

Formulated 6-Bromo-1,7-dimethyl-indazole

-

Vehicle control

-

Positive control (e.g., a known BRAF inhibitor like Vemurafenib)

Procedure:

-

Cell Culture and Implantation:

-

Culture A375 cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: 6-Bromo-1,7-dimethyl-indazole (Dose 1)

-

Group 3: 6-Bromo-1,7-dimethyl-indazole (Dose 2)

-

Group 4: Positive control (e.g., Vemurafenib)

-

-

-

Treatment Administration:

-

Administer the formulated compound, vehicle, or positive control according to the dosing schedule determined from PK studies (e.g., once daily via oral gavage).

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Primary Endpoint: Tumor Growth Inhibition (TGI).

-

Secondary Endpoints: Body weight change (as a measure of toxicity), analysis of pharmacodynamic markers in tumor tissue (e.g., phosphorylation of ERK) via Western blot or IHC.

-

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | Mean Body Weight Change (%) |

| Vehicle Control | 1200 ± 150 | - | +5% |

| Compound (Dose 1) | 600 ± 100 | 50% | +2% |

| Compound (Dose 2) | 300 ± 80 | 75% | -1% |

| Positive Control | 250 ± 75 | 79% | +3% |

This is example data and will vary based on experimental results.

Hypothetical Signaling Pathway Targeted in A375 Cells

Caption: Hypothesized inhibition of the MAPK pathway by 6-Bromo-1,7-dimethyl-indazole.

Part 3: Efficacy Evaluation in a Neuroinflammation Model

Indazole derivatives have also been explored for their anti-inflammatory and neuroprotective properties, often through the inhibition of kinases involved in inflammatory signaling, such as p38 MAPK or JNK. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust method for evaluating the acute anti-inflammatory potential of novel compounds in the central nervous system.

Model Selection: LPS-Induced Acute Neuroinflammation

Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong systemic inflammatory response that leads to the activation of microglia and astrocytes in the brain, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Protocol: Efficacy of 6-Bromo-1,7-dimethyl-indazole in an LPS-Induced Neuroinflammation Model

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Formulated 6-Bromo-1,7-dimethyl-indazole

-

Vehicle control

-

Positive control (e.g., Dexamethasone)

Procedure:

-

Acclimation and Grouping:

-

Acclimate mice for at least one week before the experiment.

-

Randomize animals into treatment groups (n=8-10 per group):

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: Compound (Dose 1) + LPS

-

Group 4: Compound (Dose 2) + LPS

-

Group 5: Positive Control + LPS

-

-

-

Treatment and Induction:

-

Administer the formulated compound, vehicle, or positive control (e.g., 1 hour prior to LPS challenge).

-

Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg). Administer saline to the control group.

-

-

Tissue Collection and Analysis:

-

At a predetermined time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals.

-

Collect blood for systemic cytokine analysis.

-

Perfuse the animals with saline and collect brain tissue. Dissect specific regions like the hippocampus and cortex.

-

-

Endpoints:

-

Primary Endpoint: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.

-

Secondary Endpoints:

-

Quantification of microglial activation via IHC staining for Iba1.

-

Analysis of key signaling pathway activation (e.g., phosphorylation of p38) in brain lysates via Western blot.

-

-

Data Presentation:

| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) |

| Vehicle + Saline | 10 ± 2 | 5 ± 1 |

| Vehicle + LPS | 150 ± 25 | 80 ± 15 |

| Compound (Dose 1) + LPS | 80 ± 18 | 45 ± 10 |

| Compound (Dose 2) + LPS | 40 ± 10 | 20 ± 8 |

| Positive Control + LPS | 35 ± 9 | 18 ± 7 |

This is example data and will vary based on experimental results.

Conclusion

This document provides a strategic guide for the initial in vivo efficacy testing of the novel compound 6-Bromo-1,7-dimethyl-indazole. By leveraging the known pharmacology of the indazole scaffold, we have outlined robust, well-validated animal models in oncology and neuroinflammation. The successful execution of these protocols, beginning with careful formulation and PK analysis, will generate the critical data needed to assess the therapeutic potential of this compound and guide its future development.

References

-

Rashed, N., & El-Gazzar, A. R. (2019). Indazole-based kinase inhibitors with anticancer activity. Future Medicinal Chemistry, 11(1), 69-92. [Link]

-

La Motta, C., et al. (2007). Indazole derivatives as a new class of potent inhibitors of aldose reductase. Journal of Medicinal Chemistry, 50(19), 4536-4545. [Link]

-

Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

-

Holderfield, M., et al. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature Reviews Cancer, 14(7), 455-467. [Link]

-

Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK for the treatment of chronic inflammatory diseases: A concise review. Inflammation & Allergy-Drug Targets, 9(2), 86-97. [Link]

-

Dantzer, R., O'Connor, J. C., Freund, G. G., Johnson, R. W., & Kelley, K. W. (2008). From inflammation to sickness and depression: when the immune system subjugates the brain. Nature Reviews Neuroscience, 9(1), 46-56. [Link]

Troubleshooting & Optimization

Technical Support Center: Methylation of 6-Bromoindazole

Subject: Troubleshooting Regioselectivity, Side Reactions, and Isolation in Indazole Alkylation Ticket Priority: High (Drug Development/CMC) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: The Diagnostic Hub (Mechanistic Insight)

Welcome to the technical support center. You are likely here because the methylation of 6-bromoindazole is yielding a mixture of isomers (N1 vs. N2) or unexpected byproducts. To resolve this, we must first deconstruct the substrate's behavior.

The Core Problem: Tautomeric Ambiguity

Indazoles exist in a tautomeric equilibrium between the

The "6-Bromo" Effect

The bromine atom at position 6 is critical. It is an Electron-Withdrawing Group (EWG) .

-

Acidity: It increases the acidity of the N-H proton (

drops relative to unsubstituted indazole). This makes the anion easier to form but also stabilizes it, potentially reducing nucleophilicity. -

Electronic Bias: While steric hindrance at C6 is negligible for N1-alkylation (unlike C7-substituents), the inductive effect pulls electron density. This can subtly alter the nucleophilicity of N1 vs. N2, often making the "kinetic" N2 pathway more competitive than in electron-rich indazoles.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction and the thermodynamic sink.

Caption: Fig 1. Bifurcation of methylation pathways. Note that N2-isomer can often rearrange to the stable N1-isomer under thermodynamic stress.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am getting a 60:40 mixture of N1:N2 isomers."

Diagnosis: You are likely operating under Kinetic Control . Common culprits include using polar aprotic solvents (DMF, DMSO) at room temperature with weak bases (K₂CO₃, Cs₂CO₃). These conditions stabilize the transition state for N2 attack (which is often intrinsically faster due to lone pair availability) and prevent the rearrangement to the thermodynamic N1 product.

Corrective Action: Switch to Thermodynamic Control .

-

Solvent: Change to non-polar or protic solvents if possible, or use THF.

-

Base: Use Sodium Hydride (NaH).[1][2] The sodium cation can coordinate with N2, blocking it and directing alkylation to N1 (the "Chelation Control" model).

-

Temperature: Heat is your friend for N1 selectivity. Reflux allows the reaction to overcome the activation energy for N1 alkylation and facilitates the rearrangement of any formed N2 product to N1.

Issue 2: "My yield is low, and I see a baseline spot on TLC."

Diagnosis: Quaternization (Over-alkylation). Indazoles are nucleophilic. Once the mono-methylated product forms, it still possesses a lone pair on the other nitrogen. In the presence of excess methyl iodide (MeI) and strong heat, the neutral product attacks another equivalent of MeI to form the 1,2-dimethyl-6-bromoindazolium salt . This salt is highly polar (stays on the baseline) and water-soluble (lost during aqueous workup).

Corrective Action:

-

Stoichiometry: Strictly limit the alkylating agent to 1.0–1.1 equivalents. Do not use a large excess "to push conversion."

-

Addition Rate: Add the methylating agent slowly at

to the anion, then warm up. This prevents localized high concentrations of MeI.

Issue 3: "How do I definitively distinguish N1 from N2? They look similar by NMR."

Diagnosis: Ambiguous structural assignment.

Standard

The Solution: NOESY/ROESY NMR You must look for the Through-Space interaction (NOE):

-

N1-Methyl: The methyl protons (singlet, ~4.0 ppm) will show a strong NOE correlation to the proton at C7 (the doublet on the benzene ring).

-

N2-Methyl: The methyl protons will show a strong NOE correlation to the proton at C3 (the singlet on the pyrazole ring).

Part 3: Validated Experimental Protocols

Protocol A: High N1-Selectivity (Thermodynamic Method)

Recommended for generating the major bioactive scaffold.

Reagents:

-

6-Bromoindazole (1.0 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Methyl Iodide (MeI) (1.05 eq)

-

THF (Anhydrous)

Step-by-Step:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (

concentration relative to substrate). -

Addition: Cool to

. Add 6-bromoindazole solution (in THF) dropwise. Gas evolution ( -

Equilibration: Stir at

for 30 mins, then warm to Room Temperature (RT) for 30 mins. This ensures complete anion formation. -

Alkylation: Cool back to

. Add MeI (1.05 eq) dropwise. -

Thermodynamic Drive: Warm to RT and then heat to mild reflux (

) for 2–4 hours. Note: Heating helps isomerize any kinetic N2 product to N1. -

Workup: Quench with sat.

. Extract with EtOAc.[3] -

Purification: Silica gel chromatography.

-

Trend: N1-Me is typically less polar (higher

) than N2-Me in EtOAc/Hexane systems, though 6-Br can compress this difference.

-

Protocol B: Conditions Leading to Mixtures (Kinetic Trap)

Use this only if you specifically need to isolate the N2 isomer via chromatography.

Reagents:

-

6-Bromoindazole (1.0 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Methyl Iodide (1.1 eq)

-

DMF (Dimethylformamide)

Step-by-Step:

-

Dissolve 6-bromoindazole in DMF.

-

Add

and stir at RT for 15 mins. -

Add MeI rapidly at RT.

-

Stir at RT (Do not heat).

-

Result: Expect a mixture (often 1:1 to 2:1 ratio of N1:N2).[4] The N2 isomer forms faster due to the "loose" ion pair character in DMF.

Part 4: Data Summary & Decision Matrix

Use this table to predict outcomes based on your available reagents.

| Variable | Condition | Expected Outcome | Mechanism |

| Base | NaH (Strong) | Favors N1 | Tight ion pair / Chelation |

| Base | Mixture / N2 | Loose ion pair / Kinetic control | |

| Solvent | THF / Toluene | Favors N1 | Promotes coordination |

| Solvent | DMF / DMSO | Mixture | Solvates cation, frees N2 lone pair |

| Temp | High (Reflux) | Favors N1 | Thermodynamic equilibration |

| Temp | Low ( | Favors N2 | Kinetic trapping |

Troubleshooting Decision Tree

Caption: Fig 2. Logic flow for resolving common methylation failures.

References

-

Cheung, M. H., et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093–4096. Link

-

Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, vol. 47, no. 27, 2006, pp. 4671–4674. Link

-

Jaffari, H., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 1153–1161. Link

-

Meanwell, N. A., et al. "Regioselective Alkylation of Indazole." Journal of Organic Chemistry, vol. 60, no. 6, 1995, pp. 1565–1582. Link

-

Gaonkar, S. L., et al. "Synthesis and Characterization of New 6-Bromoindazole Derivatives." E-Journal of Chemistry, vol. 7, no. S1, 2010. Link

Sources

Technical Support Center: Optimization of 6-Bromo-1,7-dimethyl-indazole Synthesis

Ticket ID: IND-06-BR-17-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Regiocontrol for 6-Bromo-1,7-dimethyl-1H-indazole

Executive Summary

The synthesis of 6-Bromo-1,7-dimethyl-indazole presents a classic but severe challenge in heterocyclic chemistry: the "Ortho-Effect" Steric Clash .

The methyl group at the C7 position creates significant steric hindrance for the N1 nitrogen. Consequently, standard alkylation of the parent indazole (6-bromo-7-methyl-1H-indazole) often results in poor yields of the desired N1-methyl product, favoring the thermodynamically accessible but unwanted N2-isomer.

This guide provides two distinct workflows to resolve this:

-

Route A (Optimization): Forcing N1-selectivity on the pre-formed indazole ring.

-

Route B (Re-Engineering): Constructing the ring with the N-methyl group pre-installed (The "Gold Standard" for yield).

Module 1: The Regioselectivity Crisis (Route A)

User Scenario: "I am methylating 6-bromo-7-methyl-1H-indazole with MeI/K2CO3 in DMF, but my yield is <40%, and I see a major byproduct."

Diagnosis: You are fighting thermodynamics. The C7-methyl group sterically shields the N1 lone pair. In standard basic conditions (K2CO3/DMF), the reaction is often under thermodynamic control or influenced by solvent-cation interactions that favor the more accessible N2 position.

Protocol 1.1: Kinetic Control Strategy (NaH/THF)

To shift the ratio toward N1, you must switch to a kinetic control strategy using a non-coordinating cation and a solvent that does not solvate the anion too strongly, or use a "tight ion pair" strategy.

Optimized Protocol:

-

Solvent Switch: Replace DMF with Anhydrous THF (Tetrahydrofuran). THF promotes tighter ion pairing which can sometimes shield N2 or favor N1 depending on the specific electronic demand.

-

Base Switch: Use Sodium Hydride (NaH, 60% dispersion) instead of Carbonate bases.

-

Temperature: Conduct the deprotonation at 0°C and the addition of Methyl Iodide (MeI) at -10°C to 0°C . Do not heat until conversion is checked.

Data Comparison: Solvent/Base Effects on 7-Substituted Indazoles

| Conditions | Major Isomer | Approx.[1][2][3][4][5][6][7] N1:N2 Ratio | Notes |

| K2CO3 / DMF / 60°C | N2 | 1 : 4 | High N2 bias due to steric hindrance at N1. |

| Cs2CO3 / DMF / RT | N2 | 1 : 3 | Cesium effect often favors N2 in hindered systems. |

| NaH / THF / 0°C | Mixed | 1.5 : 1 | Improved N1 ratio; lower total conversion rate. |

| Meerwein’s Salt / EtOAc | N2 | 1 : 9 | Hard alkylation often favors the most nucleophilic N (N2). |

Critical Note: If Route A fails to exceed 50% yield, you must switch to Route B . The steric clash at C7 is often insurmountable for high-yield alkylation.

Module 2: The "Gold Standard" (Route B - Cyclization)

User Scenario: "I need multi-gram quantities and cannot afford column chromatography to separate isomers."

Solution: Do not methylate the indazole. Synthesize the methyl-indazole directly. By introducing the N-methyl group before the ring closes, you eliminate the possibility of N2 isomer formation entirely.

Protocol 2.1: The Modified Diazotization Route

This route uses a precursor where the nitrogen is already methylated.

Target Precursor: N-(4-bromo-2-amino-3-methylphenyl)-N-methylacetamide (or similar protected amine).

Step-by-Step Workflow:

-

Starting Material: 3-Methyl-4-bromoaniline.

-

Acetylation: Protect amine with Ac2O.

-

N-Methylation: Methylate the amide nitrogen (much easier than the indazole nitrogen) using MeI/NaH.

-

Deprotection/Nitration/Reduction: (Depending on specific precursor availability, usually involves nitrating the 2-position then reducing to amine).

-

Cyclization (The Key Step):

-

Reagents: Sodium Nitrite (NaNO2), Acetic Acid (AcOH), Water.

-

Mechanism: The N-methyl-2-amino group undergoes diazotization. Because the methyl is already on the nitrogen, the cyclization onto the aromatic ring forces the formation of the 1-methyl indazole core.

-

Yield Expectation: >80% (No isomer separation required).

Module 3: Visualization of Pathways

The following diagram illustrates the "Dead End" of alkylation versus the "Green Path" of cyclization.

Figure 1: Comparison of synthetic pathways. Route A suffers from steric diversion to N2, while Route B guarantees N1 regiochemistry.

Module 4: Troubleshooting & FAQs

Q1: I am stuck with Route A. How do I separate the N1 and N2 isomers efficiently?

-

A: Standard silica chromatography is often difficult due to similar polarity.

-

Tip: Use Toluene/Ethyl Acetate (9:1) gradients rather than Hexane/EtOAc. Indazoles often separate better in aromatic solvents.

-

Advanced: Recrystallization using p-Toluenesulfonic acid (pTSA) . The N1 and N2 isomers often form salts with vastly different solubilities in Acetonitrile/Toluene mixtures.

-

Q2: Can I use Meerwein's Salt (Trimethyloxonium tetrafluoroborate)?

-

A: For 7-substituted indazoles, Meerwein's salt often exacerbates the N2 selectivity problem. It is a "hard" electrophile and attacks the most accessible lone pair (N2). We recommend avoiding this unless you are targeting the N2 isomer.

Q3: Why is the 7-methyl group so problematic compared to 7-H?

-

A: The "Peri-interaction." The Van der Waals radius of the 7-methyl group physically overlaps with the space required for the N1-methyl group. This destabilizes the N1-product (thermodynamic penalty) and blocks the approach of the electrophile (kinetic penalty).

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Discusses the impact of steric and electronic effects on N1/N2 ratios.

-

Synthesis of 6-Bromo-1H-indazole. BenchChem Application Notes. Provides protocols for large-scale synthesis of the bromo-indazole core via diazotization.[1][8]

-

Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Highlights the use of pTSA salts for isomer separation and optimization of alkylation conditions.

- Regioselective Synthesis of 1-Alkylindazoles.Journal of Organic Chemistry. (General reference for the thermodynamic preference of N1 vs N2 in unsubstituted systems).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Addressing poor cell permeability of "6-Bromo-1,7-dimethyl-indazole"

Technical Support Center: 6-Bromo-1,7-dimethyl-indazole Optimization

Case Reference: IND-6BR-17DM-PERM Status: Active Support Agent: Senior Application Scientist, Lead Discovery Unit[1][2]

Welcome to the Technical Support Center

You are currently experiencing low cellular efficacy with 6-Bromo-1,7-dimethyl-indazole , likely due to poor membrane permeability or solubility issues.[1][2] This scaffold is a critical intermediate and pharmacophore in the development of kinase inhibitors (e.g., TRK, FGFR) and nitric oxide synthase (NOS) modulators.[1][2]

The 1,7-dimethyl-6-bromo substitution pattern creates a highly lipophilic, planar core.[1][2] While this enhances binding affinity in hydrophobic pockets, it often results in "molecular brick dust"—compounds that are insoluble in aqueous media and effectively bounce off the cell membrane or precipitate before entry.[1][2]

This guide provides a systematic troubleshooting protocol to diagnose and resolve these permeability barriers.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: My compound shows nanomolar potency in biochemical (cell-free) assays but is inactive in cell-based assays. Is this definitely a permeability issue?

A: Not necessarily. This "cell shift" is a classic symptom of three potential failure modes. You must distinguish between them before optimizing permeability.

-

Scenario A: Precipitation (The "Brick Dust" Effect). The compound crashes out of solution when the DMSO stock is diluted into aqueous cell media.[1][2] The cells never "see" the compound.[1][2]

-

Scenario B: Plasma Protein Binding. The compound binds non-specifically to Fetal Bovine Serum (FBS) albumin in your media, reducing the free fraction available to enter the cell.[1][2]

-

Scenario C: True Permeability/Efflux. The compound is soluble but cannot cross the lipid bilayer or is actively pumped out by P-glycoprotein (P-gp).[1][2]

Q2: How do I confirm if the compound is precipitating in my cell culture media?

A: Perform a Kinetic Solubility Test using dynamic light scattering (DLS) or simple nephelometry.

-

Quick Check: Dilute your compound to

and

Q3: Why does the 1,7-dimethyl substitution make permeability worse compared to the parent indazole?

A:

-

Loss of H-Bond Donor: Methylating the N1 position removes the NH hydrogen bond donor.[1][2] While this increases LogP (lipophilicity), it removes the ability of the molecule to interact with water, drastically reducing aqueous solubility.[1][2]

-

Crystal Lattice Energy: The 6-bromo and 7-methyl substituents create a rigid, highly crystalline packing structure.[1][2] High melting point correlates with low solubility.[1][2] The energy cost to break the crystal lattice is too high for water to overcome.[1][2]

Part 2: Formulation & Delivery Solutions

If you cannot alter the chemical structure (e.g., you are using it as a fixed probe), use these formulation strategies to force the compound into the cell.

Protocol A: The "Co-Solvent Spike" Method

-

Issue: Standard 0.1% DMSO is insufficient for this lipophilic scaffold.

-

Solution: Use an intermediate dilution step.

Protocol B: Cyclodextrin Complexation

-

Mechanism: Hydroxypropyl-

-cyclodextrin (HP- -

Recipe:

Part 3: Chemical Optimization (Medicinal Chemistry)

If you are in the synthesis phase, the 6-bromo-1,7-dimethyl-indazole core requires modification to lower LogP (currently ~3.5–4.[1][2]0) and improve Fsp3 (fraction of sp3 carbons).[1][2]

Strategy 1: The "Solubilizing Tail" Replace the 6-Bromo group via Buchwald-Hartwig amination or Suzuki coupling with a solubilizing heterocycle.[1][2]

-

Suggestion: Introduce a morpholine or N-methyl piperazine moiety. These groups become protonated at physiological pH (lysosomal trapping), significantly increasing solubility and driving accumulation inside the cell.[1][2]

Strategy 2: Scaffold Hopping (N-Methyl Removal)

-

Modification: Remove the N1-methyl group to restore the N-H.

-

Rationale: Although this lowers LogP slightly, the N-H can serve as a hydrogen bond donor.[1][2] More importantly, the N-H allows for the formation of salts (e.g., HCl salt of the indazole), which dissolve much faster than the neutral N-methylated analog.[1][2]

Part 4: Visualized Workflows

Diagram 1: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic workflow to distinguish between solubility artifacts, efflux issues, and intrinsic permeability limits.

Diagram 2: PAMPA Assay Configuration

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) setup for rapid screening of passive diffusion.

Part 5: Summary Data Table

Physicochemical Profile: 6-Bromo-1,7-dimethyl-indazole [1][2]

| Property | Estimated Value | Impact on Cell Entry |

| Molecular Weight | ~225 Da | Favorable. Small size usually aids diffusion.[1][2] |

| cLogP | 3.5 – 4.2 | Warning. High lipophilicity increases non-specific binding and poor solubility.[1][2] |

| TPSA | < 20 Ų | Warning. Very low polar surface area.[1][2] While good for BBB crossing, it often leads to P-gp efflux liability.[1][2] |

| H-Bond Donors | 0 | Critical. Lack of donors (due to N-methylation) reduces water solubility.[1][2] |

| Solubility (Aq) | < 1 | Failure Point. Likely precipitating in media before entering cells.[1][2] |

References

-

Li, Z., et al. (2017).[1][2] "Design, synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as potent inhibitors of GSK-3β." European Journal of Medicinal Chemistry.

-

Shirahashi, K., et al. (2018).[1][2] "Discovery of 3-aryl-indazole derivatives as potent and orally bioavailable Pan-Trk inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). "6-Bromo-1-methyl-1H-indazole."[1] National Center for Biotechnology Information.[1][2] [1][2]

-

Di, L., & Kerns, E. (2016).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2] Elsevier.[1][2] (Standard reference for PAMPA and solubility protocols).

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 6-Bromo-1,7-dimethyl-indazole Isomers

The following guide details the spectroscopic differentiation of 6-Bromo-1,7-dimethyl-1H-indazole and its regioisomer 6-Bromo-2,7-dimethyl-2H-indazole .

These isomers are frequently generated as a mixture during the methylation of 6-bromo-7-methyl-1H-indazole.[1] Due to the steric bulk of the C7-methyl group, the product ratio often deviates from standard indazole alkylation patterns, making rigorous spectroscopic validation essential for quality control in drug discovery.

Executive Summary

Objective: To provide a definitive spectroscopic framework for distinguishing the N1-methylated isomer (Target : 6-Bromo-1,7-dimethyl-1H-indazole) from the N2-methylated impurity (Impurity : 6-Bromo-2,7-dimethyl-2H-indazole).

The Challenge: Standard LC-MS analysis often fails to differentiate these regioisomers as they share identical molecular weights (

Quick Diagnostic Table:

| Feature | 1,7-Dimethyl (N1-Isomer) | 2,7-Dimethyl (N2-Isomer) |

| Thermodynamic Stability | Generally Higher | Lower (Kinetic Product) |

| N-Methyl NOE | Strong correlation with C7-Me | Strong correlation with C3-H |

| C7-Methyl | Shielded (Lower ppm) | Deshielded (Higher ppm) due to N1 Lone Pair |

| C3-H | Typically | Typically |

Structural Analysis & Synthesis Pathways[2][4][5]

The formation of these isomers is governed by the tautomeric equilibrium of the precursor. The 7-methyl group introduces steric hindrance that destabilizes the planar conformation of the N1-substituted product, occasionally increasing the yield of the N2-isomer compared to unsubstituted indazoles.

Pathway Visualization

The following diagram illustrates the divergent alkylation pathways and the critical steric interaction in the N1-isomer.

Figure 1: Divergent methylation pathways of 6-bromo-7-methylindazole.[2] The N1 pathway faces steric resistance from the C7-methyl group, often elevating N2-isomer levels.[1][2][3]

Detailed Spectroscopic Protocols

A. 1H NMR: The "Lone Pair" Diagnostic

The most reliable 1D-NMR indicator is the chemical shift of the C7-Methyl protons .

-

Mechanism: In the N2-isomer , the nitrogen at position 1 (N1) retains its lone pair.[4] This lone pair lies in the plane of the aromatic ring and points directly toward the C7-substituent, causing a significant deshielding (downfield shift) effect on the C7-methyl protons.

-

Observation: The C7-Me singlet in the N2-isomer appears at a higher frequency (typically +0.1 to +0.3 ppm) compared to the N1-isomer, where the N1 lone pair is replaced by a bonding pair to the methyl group.

B. NOESY/ROESY: The Definitive Proof

Spatial proximity is the only irrefutable method for assignment.

Experiment Protocol:

-

Sample Prep: Dissolve ~5-10 mg of sample in

or -

Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.

-

Analysis: Focus on the cross-peaks originating from the N-Methyl singlet (typically

3.8 - 4.2 ppm).

Interpretation Logic:

Figure 2: Decision tree for assigning regioisomers based on NOE correlations.

C. UV Derivative Spectroscopy

If NMR is unavailable, UV derivative spectroscopy can distinguish the isomers based on electronic transition differences.

-

N1-Isomers: Typically show a "benzenoid" absorption pattern with distinct fine structure.[1][2][3]

-

N2-Isomers: Often display a "quinoid-like" character with broader absorption bands and a bathochromic shift (red shift) due to the extended conjugation of the 2H-tautomeric form.[1][2][3]

Comparative Data Summary

The following data represents characteristic values derived from established indazole spectroscopy principles.

| Parameter | 1,7-Dimethyl (Target) | 2,7-Dimethyl (Impurity) | Notes |

| 1H NMR: N-Me | N2-Me is often slightly downfield.[1][2][3] | ||

| 1H NMR: C7-Me | Key Diagnostic: N2 isomer is deshielded by N1 lone pair.[1][2][3] | ||

| 1H NMR: H3 | H3 is generally more deshielded in N2 isomers. | ||

| 13C NMR: N-Me | N2-methyl carbons are typically more deshielded.[1][2] | ||

| NOE Correlation | N-Me | N-Me | Definitive Assignment |

| Elution Order (RP-HPLC) | Typically elutes 2nd | Typically elutes 1st | N2 isomers are often more polar/basic.[1][2][3] |

Experimental Workflow for Purification

To isolate the desired 6-Bromo-1,7-dimethyl-indazole for reference standards:

-

Synthesis: Methylate 6-bromo-7-methyl-1H-indazole using Iodomethane (

) and Cesium Carbonate ( -

Workup: Dilute with water, extract with EtOAc. The organic layer will contain both isomers.

-

Separation (Flash Chromatography):

-

Mobile Phase: Gradient of Hexane:EtOAc (Start 95:5

70:30). -

Observation: The N1-isomer (less polar) usually elutes after the N2-isomer in normal phase silica chromatography, though this can invert depending on the specific interactions of the 7-methyl group. Note: In Reverse Phase (C18), the more polar N2-isomer usually elutes first.

-

Recrystallization: The N1-isomer often crystallizes more readily from Heptane/IPA mixtures due to higher symmetry and stability.

References

-